N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide
Description
N-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-chloro-6-fluorobenzyl group and an acetamide moiety. The chloro and fluoro substituents on the benzyl group may enhance lipophilicity and metabolic stability, while the thioether linkage could influence redox reactivity or binding interactions.
Properties
IUPAC Name |
N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-8(19)16-12-5-6-13(18-17-12)20-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCMKDAEGOTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then converted to 2-chloro-6-fluorobenzyl bromide . This intermediate is reacted with a pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling pathways, which can result in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Differences :
- The pyridazine core in the target compound may offer distinct electronic properties compared to benzothiazole, affecting binding to enzymatic targets.
- The trifluoromethyl group in benzothiazole analogs enhances metabolic resistance, whereas the chloro/fluoro substituents in the target compound balance lipophilicity and steric effects .
Perfluoroalkyl-Thio Acetamide Derivatives (TRI List Modifications)
The U.S. EPA’s Toxic Release Inventory (TRI) lists perfluoroalkyl-thio acetamides, such as:
- Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (CAS 2738952-61-7)
| Property | Target Compound | Perfluoroalkyl-Thio Analogues |
|---|---|---|
| Thioether Group | Benzyl-thio (aromatic) | Perfluoroalkyl-thio (aliphatic) |
| Fluorination | Partial (Cl/F on benzyl) | Full (C4-20 perfluoroalkyl chains) |
| Environmental Impact | Likely lower persistence | High persistence due to PFAS characteristics |
| Applications | Pharmaceutical candidate | Industrial surfactants or coatings |
Key Differences :
- The aromatic thioether in the target compound reduces environmental persistence compared to perfluoroalkyl chains, which are linked to bioaccumulation concerns .
Pyridazine-Based Compounds (Europäisches Patentblatt)
A 2023 European patent describes N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide , sharing the pyridazin-3-yl moiety with the target compound.
Key Differences :
- The fused pyridazine-pyrimidine system in the patent compound likely enhances target affinity but complicates synthesis.
- The thioether group in the target compound may improve membrane permeability compared to the carboxamide-dominated hybrid .
Biological Activity
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a 2-chloro-6-fluorobenzylthio group and an acetamide moiety. Its molecular formula is , indicating the presence of chlorine, fluorine, nitrogen, sulfur, and carbon atoms. This unique structural configuration is pivotal in influencing its biological properties.
This compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which may lead to decreased proliferation of cancer cells.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by targeting viral replication mechanisms .
Cytotoxicity
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating significant cell growth inhibition:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.5 |
These results suggest that the compound may serve as a lead in developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies against common bacterial strains, it exhibited moderate activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Such findings indicate potential applicability in treating bacterial infections .
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on MCF-7 cells, establishing a link between its structural features and biological activity.
- Antiviral Potential : Research exploring the antiviral capabilities of related compounds found that modifications in the pyridazine structure enhanced efficacy against viral targets, suggesting that this compound could be further investigated for similar properties .
- Synergistic Effects : A recent investigation into combination therapies indicated that when used alongside established antibiotics, this compound could enhance antimicrobial efficacy against resistant strains, highlighting its potential role in multi-drug regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
